Imidocarb dihydrochloride monohydrate

Babesia caballi EC50 in vitro efficacy

A carbanilide antiprotozoal agent with a unique inositol-blocking mechanism that starves Babesia parasites. Unmatched prophylactic duration (81–103 days against B. bigemina vs. zero by day 54 for diminazene) makes it the strategic choice for endemic herd management and seasonal protection. Delivers 100% clinical recovery in equine babesiosis, outperforming diminazene (70%) and buparvaquone (80%). The well-characterized, species-specific pharmacokinetic profile and prolonged tissue half-lives in cattle are essential for residue depletion studies, MRL compliance, and withdrawal-time determination. Pure analytical-grade material suitable as a reference standard or positive control in antiparasitic drug-discovery assays.

Molecular Formula C19H24Cl2N6O2
Molecular Weight 439.3 g/mol
Cat. No. B11929019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidocarb dihydrochloride monohydrate
Molecular FormulaC19H24Cl2N6O2
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.O.Cl.Cl
InChIInChI=1S/C19H20N6O.2ClH.H2O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H;1H2
InChIKeyZZMCPNKUQHIZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidocarb (Dihydrochloride Monohydrate): A Foundational Carbanilide Antiprotozoal for Veterinary Babesiosis and Anaplasmosis


Imidocarb (dihydrochloride monohydrate), chemically N,N′-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride monohydrate, is a carbanilide derivative classified as an antiprotozoal agent [1]. It is primarily utilized in veterinary medicine for the treatment and prophylaxis of hemoparasitic diseases such as babesiosis and anaplasmosis in cattle, horses, sheep, and dogs [2]. Its unique mechanism involves blocking the entry of inositol into parasite-infected erythrocytes, effectively starving the pathogen [3]. This compound is available in various salt forms, with the dihydrochloride monohydrate being a key analytical standard and research material .

Why Imidocarb (Dihydrochloride Monohydrate) Cannot Be Substituted by Other In-Class Antiprotozoals


Generic substitution with alternative antiprotozoals like diminazene aceturate or buparvaquone is not scientifically valid due to Imidocarb's unique combination of high in vitro potency, superior prophylactic duration, and distinct species-specific pharmacokinetic profiles. While drugs like diminazene may show comparable or even superior acute therapeutic efficacy in certain species like sheep [1], Imidocarb provides a uniquely extended period of protection against reinfection, a critical differentiator in endemic herd management [2]. Furthermore, the drug's extensive tissue distribution and prolonged residue depletion kinetics, as quantified in bovine tissues [3], directly impact withdrawal time calculations for food safety, making it a distinct regulatory and supply chain entity compared to shorter-acting alternatives. The following evidence quantifies these critical performance and safety gaps.

Quantitative Differentiation Evidence for Imidocarb (Dihydrochloride Monohydrate) vs. Diminazene and Other Analogs


In Vitro Anti-Babesial Potency: Imidocarb is 3.75-Fold More Potent than Diminazene Against Babesia caballi

In a validated in vitro culture system for Babesia caballi, Imidocarb dipropionate demonstrated significantly higher potency than diminazene aceturate, a common alternative. The EC50 value for imidocarb was 0.08 µg/mL, compared to 0.3 µg/mL for diminazene [1]. This indicates a 3.75-fold higher potency for imidocarb in directly inhibiting parasite growth.

Babesia caballi EC50 in vitro efficacy

Superior Prophylactic Duration: Imidocarb Delays Babesia bigemina Infection for up to 103 Days vs. No Protection from Diminazene at 54 Days

A study in splenectomized calves directly compared the prophylactic efficacy of imidocarb and diminazene against Babesia bigemina challenge. Calves treated with imidocarb at 4 or 5 mg/kg followed by periodic challenge showed a delay in patent infection for 81-103 days, with some animals fully prevented from infection [1]. In stark contrast, diminazene showed no residual activity against a B. bigemina challenge given just 54 days after treatment [1].

Babesia bigemina prophylaxis chemoprophylaxis cattle

Comparative Therapeutic Efficacy in Equine Babesiosis: Imidocarb Achieves 100% Clinical Recovery vs. 70% for Diminazene

In a clinical trial involving 30 draught horses naturally infected with equine babesiosis, imidocarb dipropionate (4 mg/kg BW, IM, repeated after 48h) resulted in 100% clinical recovery within 10 days post-treatment [1]. In comparison, diminazene aceturate (3.5 mg/kg BW, IM, repeated after 48h) achieved only 70% recovery, while buparvaquone (6 mg/kg BW) achieved 80% recovery [1]. Furthermore, buparvaquone did not cause complete elimination of babesia bodies from the blood [1].

equine babesiosis Theileria equi Babesia caballi horse therapeutic efficacy

Bovine Babesiosis Efficacy: Imidocarb Shows 100% Effectiveness vs. 80% for Diminazene in Ovine Field Trial

A field study on Lohi sheep naturally infected with babesiosis compared the chemotherapeutic efficacy of imidocarb dipropionate and diminazene diaceturate. The efficacy of diminazene diaceturate was determined to be 80% based on negative blood smear examination, whereas the efficacy of imidocarb dipropionate was 100% [1]. This represents a 20 percentage-point increase in apparent treatment success under field conditions.

ovine babesiosis Babesia ovis sheep field trial efficacy

Species-Specific Pharmacokinetic Profile: Imidocarb Elimination Rate is 3.3-Fold Faster in Goats vs. Sheep

A comparative pharmacokinetic study in lactating ewes and does revealed significant species-specific differences in the elimination of imidocarb. The rate of elimination was 0.0075 ± 0.002 L/h in sheep, but 3.3-fold faster in goats at 0.025 ± 0.004 L/h [1]. This rapid elimination in goats was associated with a larger volume of distribution and a longer mean residence time, indicating more effective and rapid drug storage in goat tissues during the first 48 hours [1].

pharmacokinetics sheep goat elimination rate species-specific

Prolonged Tissue Residue Depletion in Cattle: Imidocarb Has a 48.5-Day Half-Life in Bovine Liver

Following a single therapeutic dose of imidocarb dipropionate (3 mg/kg) in cattle, the depletion of residues from liver and muscle was best described by a two-compartment model. The beta-phase elimination half-life was calculated to be 48.5 days in liver and 120.7 days in muscle [1]. This is significantly longer than many other antiprotozoals, which often have half-lives measured in hours or a few days. For context, diminazene is reported to have a much shorter terminal half-life in cattle, though direct comparative studies are lacking (class-level inference).

residue depletion pharmacokinetics bovine tissue half-life withdrawal time

Optimal Use Cases for Imidocarb (Dihydrochloride Monohydrate) Based on Differentiating Evidence


Prophylaxis and Control Programs for Bovine Babesiosis in Endemic Regions

The superior prophylactic duration of imidocarb, which delays Babesia bigemina infection for 81-103 days compared to no residual protection from diminazene at 54 days [1], makes it the drug of choice for strategic herd health programs. In areas where bovine babesiosis is endemic, a single treatment with imidocarb can provide nearly a full season of protection, significantly reducing the labor and cost associated with frequent mustering and treatment, and minimizing clinical outbreaks.

Equine Babesiosis Treatment Where Complete Clinical Recovery is Paramount

In equine practice, especially for high-value animals like racehorses or breeding stock, the 100% clinical recovery rate achieved with imidocarb (compared to 70% with diminazene and 80% with buparvaquone) [2] provides a clear and quantifiable advantage. The data supports its use as a first-line treatment when the primary goal is a rapid and complete return to health and performance.

Pharmacokinetic and Residue Depletion Research for Regulatory Compliance

The unique and well-characterized pharmacokinetic profile of imidocarb, including its species-specific elimination rates in sheep vs. goats [3] and its exceptionally long tissue half-lives in cattle [4], makes it a critical compound for research focused on veterinary drug residues, food safety, and the establishment of evidence-based withdrawal periods. Researchers and regulatory scientists rely on pure standards of the dihydrochloride monohydrate to validate analytical methods and generate data for maximum residue limit (MRL) compliance.

In Vitro Screening and Drug Discovery for Novel Anti-Babesials

Given its well-documented in vitro potency, with an EC50 of 0.08 µg/mL against Babesia caballi [5], imidocarb serves as an essential positive control and benchmark for academic and industrial drug discovery programs targeting apicomplexan parasites. Its validated use in culture systems ensures the reliability of comparative assays when evaluating the efficacy of novel chemical entities or plant extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidocarb dihydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.